Tau protein (592-597), Human TFA

Neuroscience Peptide Chemistry Drug Discovery

Select this human-sequence Tau(592-597) TFA for its defined VQIINK aggregation motif, which forms a larger β-strand zipper interface than VQIVYK, enabling reproducible kinetics assays. The TFA salt mandates ion-effect controls due to documented cytotoxicity at ≥10⁻⁸M. Ideal for thioflavin-T screening, EM fibril studies & pSer396 antibody development in human-tau transgenic models. Verify TFA-free controls for cell-based work.

Molecular Formula C36H63F3N10O11
Molecular Weight 868.9 g/mol
Cat. No. B1574777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau protein (592-597), Human TFA
Molecular FormulaC36H63F3N10O11
Molecular Weight868.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H62N10O9.C2HF3O2/c1-8-18(5)27(33(52)42-23(16-25(37)47)31(50)40-21(29(38)48)12-10-11-15-35)44-34(53)28(19(6)9-2)43-30(49)22(13-14-24(36)46)41-32(51)26(17(3)4)39-20(7)45;3-2(4,5)1(6)7/h17-19,21-23,26-28H,8-16,35H2,1-7H3,(H2,36,46)(H2,37,47)(H2,38,48)(H,39,45)(H,40,50)(H,41,51)(H,42,52)(H,43,49)(H,44,53);(H,6,7)/t18-,19-,21-,22-,23-,26-,27-,28-;/m0./s1
InChIKeyGEJJGOFDFAIREE-MWZIDKMGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Protein (592-597), Human TFA: Chemical Identity and Procurement Specifications


Tau protein (592-597), Human TFA (CAS: 2703746-44-3) is a synthetic hexapeptide fragment of the human microtubule-associated protein tau, corresponding to residues 592 through 597. The peptide sequence is Ac-Val-Gln-Ile-Ile-Asn-Lys-NH₂ (shortened as Ac-VQIINK-NH₂), with both N-terminal acetylation and C-terminal amidation modifications to enhance stability [1]. The compound is supplied as a trifluoroacetate (TFA) salt, with molecular formula C₃₆H₆₃F₃N₁₀O₁₁ and molecular weight 868.94 g/mol [2]. This peptide encompasses the VQIINK motif, a sequence identified as a primary driver of tau aggregation and fibril formation, making it a critical research tool for investigating tauopathy mechanisms [3].

Why Generic Substitution Fails: Critical Differentiators of Tau Protein (592-597), Human TFA


The interchangeable use of generic tau peptide fragments is not scientifically defensible due to three critical differentiating factors. First, the salt form (TFA versus acetate or HCl) significantly impacts biological outcomes in cell-based assays, with TFA salts documented to reduce cell proliferation in osteoblast and chondrocyte cultures at concentrations as low as 10⁻⁸ to 10⁻⁷ M [1]. Second, the species origin of the peptide sequence matters: human and mouse tau proteins differ at the N-terminal sequence (residues 17–28), and the longest brain isoforms of tau in mice and humans show only 89% amino acid identity, affecting interactions with endogenous proteins and secretion patterns [2]. Third, the precise residue range (592-597) encompasses the VQIINK aggregation-prone motif, a sequence that forms a larger zipper interface between β-strands than the alternative VQIVYK motif, demonstrating sequence-specific biophysical properties that cannot be replicated by flanking or overlapping fragments [3].

Tau Protein (592-597), Human TFA: Quantitative Differentiation Evidence Guide


TFA Salt Form: Quantitative Evidence of Cellular Impact and Regulatory Divergence

The TFA salt form of this peptide is not an interchangeable commodity with acetate or HCl salts. Cornish et al. (1999) demonstrated that TFA salts of amylin and calcitonin peptides consistently produced lower cell proliferation in osteoblast cultures compared to their hydrochloride salt counterparts, with effects observed at TFA concentrations of 10⁻⁸ to 10⁻⁷ M [1]. Furthermore, from a regulatory perspective, the UK's MHRA, US FDA, and EMA classify different salt forms of the same active pharmaceutical ingredient as 'pharmaceutical alternatives,' requiring separate bioequivalence studies and potentially defining TFA salts as entirely new chemical entities due to their distinct biological and physicochemical properties [2]. This classification has direct implications for research reproducibility and translational pathway planning.

Neuroscience Peptide Chemistry Drug Discovery

Human Species Origin: Sequence Divergence from Mouse Tau in the 592-597 Region

The longest brain isoforms of tau in mice and humans exhibit only 89% amino acid identity overall, with documented sequence differences in the N-terminal projection region (residues 17–28 present in human tau but absent in mouse tau) that lead to distinct protein interaction and secretion patterns [1]. Comprehensive sequence alignment studies have identified multiple amino acid sequence differences between human and mouse tau across the full-length protein, with specific epitopes recognized by anti-tau antibodies varying by species [2]. For researchers utilizing transgenic mouse models, the use of human-sequence peptides is essential for detecting pathology-relevant epitopes that are conserved in human disease states but may be absent or altered in endogenous mouse tau.

Neurodegeneration Comparative Biology Alzheimer's Disease

Ser396 Epitope Context: Phosphorylation-Driven Pathology in Tau (592-597)

The 592-597 peptide region encompasses the Ser396 epitope, a phosphorylation site critically implicated in tau pathology. Johansson et al. (2006) demonstrated that exposure of organotypic hippocampal cultures to synthetic amyloid-β peptide(25−35) (50 μM, 96 h) caused neurodegeneration concomitant with a significant +60% increase in tau phosphorylation specifically at the Ser396 epitope [1]. The same study reported a +55% increase in active glycogen synthase kinase-3β (GSK-3β [pTyr216]), confirming the upstream kinase activation mechanism. Antibodies recognizing tau phosphorylated at S396 do not stain control brains but stain brain sections very early in the Alzheimer's disease process, underscoring the diagnostic and mechanistic relevance of this specific epitope [2].

Alzheimer's Disease Tauopathy Phosphorylation

Hexapeptide Length vs. Full-Length Tau: Aggregation Zipper Interface Comparison

The six-residue VQIINK sequence within the 592-597 fragment is not merely a truncated convenience; it represents a defined aggregation-prone domain with specific biophysical properties. Structural studies have revealed that VQIINK forms a larger zipper interface between β-strands compared to the alternative VQIVYK motif (residues 306-311) [1]. GenScript researchers have confirmed that both hexapeptide sequences VQIVYK and VQIINK of the tau protein are independently responsible for aggregation and subsequent functional loss leading to Alzheimer's progression [2]. The 592-597 hexapeptide is therefore a defined functional unit for studying tau aggregation mechanisms, distinct from longer tau constructs or full-length protein that may exhibit confounding conformational heterogeneity.

Protein Aggregation Structural Biology Tauopathy

N-Terminal Acetylation and C-Terminal Amidation: Stability Advantage Over Unmodified Peptides

This peptide is supplied with both N-terminal acetylation (Ac-) and C-terminal amidation (-NH₂) modifications. These terminal capping modifications eliminate the charged termini present in unmodified synthetic peptides, thereby increasing resistance to exopeptidase degradation and improving peptide stability during storage and in experimental conditions [1]. Unmodified peptides are susceptible to rapid degradation by aminopeptidases and carboxypeptidases in biological media, leading to variable assay results and reduced reproducibility. The dual-capped format provides enhanced shelf stability and consistent performance in both in vitro and cell-based assays, representing a critical quality attribute for procurement decisions.

Peptide Stability Assay Development Biochemical Reagents

Purity Benchmarking and Solubility Profile: Procurement-Quality Differentiation

The target compound is available at ≥98% purity (HPLC-verified) from multiple commercial vendors, with documented solubility in DMSO at ≥10 mM concentration [1][2]. This high purity specification minimizes confounding effects from peptide synthesis byproducts or truncated sequences that may interfere with aggregation assays or antibody-binding studies. The compound is supplied as a lyophilized powder with defined storage parameters: stable for 36 months at -20°C in lyophilized form, and in DMSO solution for up to 1 month at -20°C with aliquoting recommended to avoid freeze-thaw cycle degradation [1]. These defined quality and handling parameters enable researchers to standardize experimental conditions and reduce batch-to-batch variability, which is essential for reproducible tau aggregation studies.

Quality Control Peptide Synthesis Laboratory Procurement

Tau Protein (592-597), Human TFA: Validated Research and Industrial Application Scenarios


Anti-pSer396 Tau Antibody Generation and Validation

This peptide serves as an immunogen or ELISA coating antigen for generating and validating antibodies that specifically recognize tau phosphorylated at Ser396. The +60% increase in pSer396 phosphorylation following Aβ exposure in organotypic hippocampal cultures [5] establishes the biological relevance of this epitope. Antibodies targeting this site do not stain control brains but detect early Alzheimer's pathology, making this peptide essential for diagnostic assay development and mechanistic studies of tau hyperphosphorylation.

Tau Fibril Aggregation Kinetics and Inhibitor Screening

The 592-597 hexapeptide contains the VQIINK motif, which forms a defined aggregation-prone domain with a larger β-strand zipper interface than the VQIVYK motif [5]. This minimal functional unit enables reproducible in vitro studies of tau fibril formation kinetics without the confounding conformational heterogeneity of full-length tau. Researchers utilize this peptide in thioflavin T fluorescence assays, electron microscopy studies, and high-throughput screening campaigns to identify small molecule aggregation inhibitors.

Human-Specific Tau Epitope Mapping in Transgenic Mouse Models

Given the 11% amino acid sequence divergence between human and mouse tau isoforms and documented differences in N-terminal protein interactions [5], this human-sequence peptide is critical for detecting pathology-relevant human tau epitopes in transgenic mouse models overexpressing human tau transgenes. The peptide enables discrimination between endogenous mouse tau and transgenic human tau, facilitating accurate interpretation of immunohistochemistry and biochemical fractionation experiments [4].

TFA Salt-Sensitive Cellular Assay Development

Because TFA salts reduce cell proliferation at concentrations as low as 10⁻⁸ to 10⁻⁷ M [5], researchers using this peptide in cell-based assays must account for TFA counterion effects through appropriate controls (e.g., TFA vehicle controls, comparison to acetate-converted peptide). This peptide is therefore best suited for in vitro biochemical assays where the salt form is less impactful, or for studies explicitly designed to investigate TFA counterion effects on neuronal or glial cell biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tau protein (592-597), Human TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.